4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde (CAS: 1349722-89-9) is a boronic ester-containing compound characterized by a pyrazole ring linked to a piperidine scaffold, with a tetramethyl dioxaborolan group at the 4-position of the pyrazole and an aldehyde functional group on the piperidine nitrogen (Fig. 1). This structure combines the reactivity of the boronic ester—critical for Suzuki-Miyaura cross-coupling reactions—with the versatility of the aldehyde group, enabling further derivatization such as condensation or nucleophilic addition .
The compound is widely utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting agents. Its boronic ester moiety facilitates carbon-carbon bond formation under mild conditions, while the aldehyde group allows for late-stage functionalization, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C15H24BN3O3 |
|---|---|
Molecular Weight |
305.18 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-9-17-19(10-12)13-5-7-18(11-20)8-6-13/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
TYRROPONXVULQZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including borylation and coupling reactions, to introduce the dioxaborolane and pyrazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds, depending on the coupling partner.
Scientific Research Applications
Structural Features
The compound features a piperidine ring linked to a pyrazole moiety through a dioxaborolane group. This structural arrangement enhances its reactivity and functional versatility, making it suitable for various applications in chemistry and biology.
Anticancer Research
Recent studies have investigated the potential of compounds similar to 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde as anticancer agents. The incorporation of boron into drug design has been shown to enhance the efficacy of certain compounds against cancer cells due to boron's unique ability to form stable complexes with biomolecules. For instance, research has indicated that boron-containing compounds can induce apoptosis in cancer cells and enhance the effects of traditional chemotherapeutics .
Neurological Disorders
The compound's potential neuroprotective properties are also being explored. Preliminary studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammation pathways . Further research is needed to elucidate these mechanisms and evaluate their therapeutic viability.
Reagent in Cross-Coupling Reactions
The dioxaborolane moiety allows this compound to function effectively as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Such reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The use of boronate esters has been well-documented for their role in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds .
Development of Functional Materials
Research has shown that compounds containing boron can be utilized to create advanced materials with unique electronic properties. The incorporation of This compound into polymer matrices could lead to the development of materials with enhanced conductivity or photonic properties . These materials have potential applications in electronics and optoelectronics.
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the dioxaborolane structure can enhance biological activity .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of boron-containing compounds found that they could reduce oxidative stress markers in neuronal cell cultures. This study highlighted the potential application of This compound as a lead compound for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde is primarily related to its reactivity in chemical reactions. The boron-containing dioxaborolane ring can form stable complexes with various substrates, facilitating coupling reactions. The pyrazole and piperidine rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Functional Groups
The following table summarizes structural analogs of the target compound, highlighting differences in substituents and their implications:
Reactivity Comparison :
- Aldehyde (target) : Reacts with amines (e.g., to form Schiff bases) or undergoes oxidation to carboxylic acids.
- Boc-protected analog : Requires TFA/acidic conditions for deprotection, limiting its use in acid-sensitive reactions.
- Acetyl derivative : Stable under basic conditions but less reactive in nucleophilic additions compared to aldehyde .
Research Findings and Case Studies
Case Study: Late-Stage Functionalization ()
In a 2017 study, the Boc-protected analog (CAS 877399-74-1) was coupled with 2-amino-5-bromopyridin-3-ol via Suzuki-Miyaura reaction to yield a labeled intermediate for positron emission tomography (PET) tracers. The Boc group was retained during coupling but removed post-reaction to expose a free amine for further modification. This contrasts with the target compound’s aldehyde, which could directly react with hydroxylamine to form oximes without deprotection .
Biological Activity
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde
- Molecular Formula : C₁₄H₁₈BNO₃
- Molecular Weight : 251.11 g/mol
- Purity : Typically >98% (HPLC) .
Synthesis
The synthesis of this compound has been achieved through various methods involving the reaction of piperidine derivatives with boron-containing pyrazoles. The synthetic route often utilizes intermediates such as tert-butyl esters and boronic acid pinacol esters to enhance yield and purity .
Anticancer Properties
Research indicates that compounds containing the pyrazole and piperidine moieties exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit various kinases implicated in cancer progression. The interaction of these compounds with targets like CDK6 has been documented, highlighting their potential in cancer therapy .
The biological activity is primarily attributed to the ability of the compound to interact with specific protein targets involved in cell signaling pathways. For example:
- Kinase Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Multidrug Resistance Reversal : Certain derivatives have shown promise in reversing multidrug resistance (MDR) in cancer cells by blocking efflux pumps .
Case Studies
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent in oncology. The structural features that enhance its interaction with biological targets may also contribute to its selectivity and potency.
Q & A
Q. Key Considerations :
- Purification often requires column chromatography due to polar intermediates.
- Reaction yields for the Miyaura borylation step vary (50–75%) depending on steric hindrance .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the aldehyde and pyrazole N-H (if present) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for boronate esters .
Advanced: How does the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?
Methodological Answer:
The dioxaborolane moiety enables participation in Suzuki-Miyaura couplings , critical for constructing biaryl systems in drug discovery. Key factors include:
- Steric Effects : The tetramethyl groups hinder transmetalation, requiring optimized conditions (e.g., PdCl₂(dppf), Cs₂CO₃, DMF/H₂O) .
- Hydrolytic Stability : Unlike boronic acids, the dioxaborolane is less prone to protodeboronation, enabling storage at room temperature .
- Case Study : In a related compound (tert-butyl 4-[4-(dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate), coupling with aryl halides achieved 60–85% yields under microwave irradiation .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Crystallization challenges stem from:
- Conformational Flexibility : The piperidine ring adopts multiple chair conformations, complicating lattice formation. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes ordered packing .
- Intermolecular Interactions : Weak C–H···O/N hydrogen bonds (e.g., aldehyde to pyrazole) stabilize the crystal lattice. Solvent choice (e.g., DMSO vs. THF) impacts these interactions .
- Boronate Hydrolysis : Moisture-sensitive dioxaborolane groups require anhydrous conditions during crystallization .
Advanced: How is the antimicrobial activity of this compound evaluated in vitro?
Methodological Answer:
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) using agar diffusion or broth microdilution .
- Mechanistic Insights :
- Membrane Disruption : Assess via SYTOX Green uptake assays.
- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
- Structure-Activity Relationship (SAR) : Modifying the aldehyde to a hydroxymethyl group reduced activity by 70%, highlighting the aldehyde’s role in target binding .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models the aldehyde’s electrophilicity. The LUMO energy (-1.2 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- MD Simulations : GROMACS assesses solvation effects on reactivity. Polar solvents (e.g., water) stabilize the transition state for amine additions .
- Case Study : Piperidine-carbaldehyde derivatives showed 2x faster reaction rates with hydrazines compared to ketone analogs due to reduced steric hindrance .
Advanced: How are substituents on the pyrazole ring optimized for improved pharmacokinetics?
Methodological Answer:
- LogP Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) reduces LogP from 2.5 to 1.8, enhancing aqueous solubility .
- Metabolic Stability : Deuterating the pyrazole C-H positions (e.g., using D₂O/K₂CO₃ exchanges) extends half-life in liver microsomes by 40% .
- In Vivo Studies : In a rodent model, fluorinated analogs showed 90% oral bioavailability vs. 60% for non-fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
